molecular formula C7H13ClN2O2 B1448189 (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride CAS No. 1383427-89-1

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride

Cat. No.: B1448189
CAS No.: 1383427-89-1
M. Wt: 192.64 g/mol
InChI Key: TWLCHWNFVCWARP-FYZOBXCZSA-N
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Description

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride: is a chemical compound with a complex structure that includes a hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core and a hydrochloride salt

Mechanism of Action

Target of Action

The primary targets of ®-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways, leading to bronchodilation . The anti-inflammatory effects are due to the inhibition of inflammatory cell activation and cytokine production .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . By directly delivering the compound to the lungs, it can provide targeted relief with potentially fewer systemic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride typically involves multiple steps, starting with the construction of the pyrazino[2,1-c][1,4]oxazin-4(3H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and antiviral properties.

  • Medicine: : Investigated for its potential therapeutic uses, such as in the treatment of hypertension and other cardiovascular conditions.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride: can be compared to other similar compounds, such as:

  • Pyrrolopyrazine derivatives: : These compounds share structural similarities and exhibit similar biological activities, including antimicrobial and anti-inflammatory effects.

  • Benzoxazinones: : These compounds have a similar ring structure and are also used in various chemical and biological applications.

The uniqueness of This compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCHWNFVCWARP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1)COCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride
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(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride
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(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride
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(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride

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